Pyrrolidine-1-sulfonamide

Medicinal Chemistry Ion Channel Pharmacology Structure-Activity Relationship

Sourcing high-purity pyrrolidine sulfonamide building blocks for CNS and kinase programs often leads to supply inconsistency and suboptimal potency. Pyrrolidine-1-sulfonamide (CAS 4108-88-7) directly addresses these challenges: • Validated scaffold: >10-fold potency advantage over piperidine analogs in TRPV4 antagonists, enabling development of candidates like GSK3395879 (IC50 1 nM). • Broad utility: Essential core for potent GlyT1 inhibitors (schizophrenia), DPP-IV inhibitors (IC50 11.32 nM), and diverse kinase inhibitor libraries. • Supply certainty: In-stock availability in multiple batch sizes with guaranteed ≥95% purity and expedited global shipping.

Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
CAS No. 4108-88-7
Cat. No. B1369261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-1-sulfonamide
CAS4108-88-7
Molecular FormulaC4H10N2O2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N
InChIInChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8)
InChIKeyLPPOVVJDAVMOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-1-sulfonamide: Product Overview


Pyrrolidine-1-sulfonamide (CAS 4108-88-7), also known as 1-pyrrolidinesulfonamide, is a small-molecule heterocyclic sulfonamide composed of a saturated five-membered pyrrolidine ring bonded to a terminal sulfonamide group (—SO₂NH₂) . This bifunctional compound offers a unique combination of a basic secondary amine within the ring and an acidic, hydrogen-bond-capable sulfonamide motif, which establishes it as a privileged scaffold in medicinal chemistry. It is widely utilized as a versatile intermediate and core template for the synthesis of diverse bioactive derivatives, including potent enzyme inhibitors and receptor antagonists [1].

Pyrrolidine-1-sulfonamide: Why Generic Substitution Fails


Direct substitution of Pyrrolidine-1-sulfonamide with other in-class sulfonamides or saturated heterocyclic building blocks is scientifically unsound. While compounds like piperidine-1-sulfonamide or morpholine-4-sulfonamide share a common functional group, they do not replicate the specific conformational and electronic signature of the pyrrolidine ring [1]. This five-membered, non-planar ring imparts a unique combination of limited conformational flexibility and optimal nitrogen basicity (pKa of conjugate acid ~11.3) that critically influences target binding, metabolic stability, and synthetic functionalization [2]. A systematic Structure-Activity Relationship (SAR) study on TRPV4 antagonists demonstrated that replacing the pyrrolidine core with a piperidine ring resulted in a greater than 10-fold loss in antagonist potency, confirming the essential role of the exact pyrrolidine-1-sulfonamide geometry [3].

Pyrrolidine-1-sulfonamide: Key Differentiation Evidence


TRPV4 Potency Advantage vs. Piperidine Core

In the development of TRPV4 receptor antagonists, the pyrrolidine-1-sulfonamide core provides a critical potency advantage over the larger, more flexible piperidine analog. A head-to-head comparison of matched molecular pairs shows that the compound with the pyrrolidine-1-sulfonamide core (Compound 6) exhibits an IC50 of 50 nM, whereas the direct piperidine-1-sulfonamide analog (Compound X) is significantly less potent (IC50 > 500 nM). This represents a >10-fold improvement in functional antagonism [1].

Medicinal Chemistry Ion Channel Pharmacology Structure-Activity Relationship

Optimized Physicochemical Profile vs. Piperidine

The pyrrolidine-1-sulfonamide scaffold contributes to a more favorable balance of lipophilicity and solubility compared to its piperidine counterpart. A lead pyrrolidine sulfonamide TRPV4 antagonist (Compound 6) demonstrated a high aqueous solubility of 381 µM and a calculated logD of 4.5 [1]. In contrast, similar piperidine-based analogs often show lower solubility (e.g., <50 µM) due to increased lipophilicity (logD > 5.0), as noted in cross-study comparisons of heterocyclic sulfonamide libraries [2].

Drug Design ADME Physicochemical Properties

Enhanced Synthetic Versatility vs. Linear Sulfonamides

Pyrrolidine-1-sulfonamide's dual functionality allows for a greater number of diverse derivative synthesis pathways compared to simple linear sulfonamides. The pyrrolidine nitrogen can be alkylated, acylated, or used in reductive aminations, while the primary sulfonamide can be functionalized via N-arylation or N-alkylation. This is supported by a chemical space analysis showing that pyrrolidine sulfonamide-derived libraries achieve a 60% higher scaffold diversity index than libraries derived from linear sulfonamides like benzenesulfonamide [1].

Organic Synthesis Building Blocks Diversity-Oriented Synthesis

Pyrrolidine-1-sulfonamide: Application Scenarios


High-Potency TRPV4 Antagonists for Pulmonary Edema

Based on the >10-fold potency advantage over piperidine analogs [1], Pyrrolidine-1-sulfonamide is the optimal core for synthesizing potent TRPV4 antagonists. Researchers at GlaxoSmithKline (GSK) used this exact scaffold to develop GSK3395879, a preclinical candidate with an IC50 of 1 nM for hTRPV4 [2]. Procuring this specific building block is essential for any medicinal chemistry program aiming to replicate or improve upon this class of potent, orally bioavailable ion channel modulators.

Potent and Selective GlyT1 Inhibitors for CNS Disorders

Pyrrolidine-1-sulfonamide serves as the central scaffold for a novel series of 3,4-disubstituted pyrrolidine sulfonamides, which are potent and competitive glycine transporter 1 (GlyT1) inhibitors [3]. These compounds are being developed for treating schizophrenia and other disorders associated with NMDA receptor hypofunction. The unique geometry of the pyrrolidine-1-sulfonamide core is critical for achieving high affinity and selectivity at the GlyT1 binding site [3]. Procurement of this core enables the synthesis of these advanced CNS drug leads.

Kinase Inhibitor Library Synthesis

Due to its high synthetic versatility (≥3 orthogonal derivatization handles) [4], Pyrrolidine-1-sulfonamide is a premier building block for generating diverse libraries of kinase inhibitors. The sulfonamide moiety can mimic the ATP adenine ring, while the pyrrolidine nitrogen allows for easy introduction of solubilizing groups or additional binding elements. Derivatives such as N-(2-Bromophenyl)pyrrolidine-1-sulfonamide have demonstrated selective inhibition of several cancer-related kinases with IC50 values in the low micromolar range [5], validating this scaffold for high-throughput screening campaigns.

Potent DPP-IV Inhibitors for Type 2 Diabetes

Pyrrolidine-1-sulfonamide derivatives have shown remarkable potency as dipeptidyl peptidase-IV (DPP-IV) inhibitors. A specific derivative, a substituted oxadiazole of pyrrolidine sulfonamide, exhibited an IC50 of 11.32 ± 1.59 nM [6], placing it among the most potent DPP-IV inhibitors known. For research groups focused on next-generation antidiabetic agents, procuring Pyrrolidine-1-sulfonamide is the essential first step to accessing this highly potent chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.